3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin ring, a 2H-indol-2-one ring, and a hydroxy group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of the 2,3-dihydro-1,4-benzodioxin and 2H-indol-2-one rings suggests that this compound may have interesting electronic properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including redox reactions, substitution reactions, and reactions involving the addition or removal of functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Indole Derivatives and their Applications
Indole and its derivatives, such as indole-3-carbinol (I3C) and its major derivatives, have shown significant pharmacological properties, including hepatic protection and anticancer activities. I3C, for example, has demonstrated protective effects against chronic liver diseases, including viral hepatitis and hepatocellular carcinoma, through mechanisms such as modulation of transcriptional factors and signaling pathways, relief of oxidative stress, and inhibition of DNA synthesis (Si-Qi Wang et al., 2016). These findings highlight the potential of indole derivatives in therapeutic applications, particularly in liver health and cancer prevention.
Benzodioxin-Related Compounds
Benzodioxin and its related compounds, including benzoxazines and oxazines, exhibit a wide range of biological activities. The synthesis and transformations of these compounds have been extensively reviewed, with a focus on their electrophilic properties and applications as chiral synthons in chemical synthesis (M. Sainsbury, 1991). This research underscores the versatility of benzodioxin-related structures in developing pharmaceuticals and other bioactive molecules.
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those derived from indole and benzodioxin frameworks, are pivotal in medicinal chemistry due to their diverse biological activities. For instance, the review on the degradation of acetaminophen by advanced oxidation processes reveals the significance of understanding the biotoxicity and environmental impact of pharmaceutical degradation products (Mohammad Qutob et al., 2022). Such studies are crucial for developing safer and more sustainable pharmaceutical disposal methods.
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a key player in inflammation.
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in. For instance, cholinesterase inhibition can result in increased levels of acetylcholine, affecting nerve signal transmission.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-14(11-5-6-15-16(9-11)24-8-7-23-15)10-18(22)12-3-1-2-4-13(12)19-17(18)21/h1-6,9,22H,7-8,10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMSPRRHBNRSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.